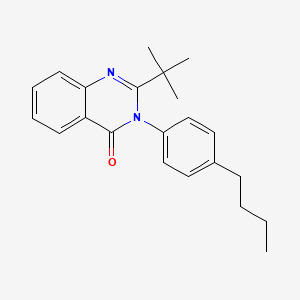

2-Tert-Butyl-3-(4-Butylphenyl)chinazolin-4-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system, which makes them valuable in the development of pharmaceuticals and other chemical applications.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Recent studies have indicated that compounds similar to 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one exhibit significant antidepressant properties. Research involving multi-target-directed ligands has shown that derivatives of quinazolinone can effectively inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to mood regulation and cognitive function. In vitro assays demonstrated that certain derivatives significantly reduced immobility time in forced swim tests, suggesting their potential as antidepressants .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Studies have highlighted its ability to penetrate the blood-brain barrier and inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition is vital for cognitive function and memory preservation .

Anticancer Properties

Emerging research suggests that quinazolinone derivatives may possess anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .

Case Studies

Wirkmechanismus

: Li, F., Lu, L., & Liu, P. (2016). Quinazolinone synthesis. Organic Letters, 18(11), 2580-2583. : Collet, J. W., van der Nol, E. A., Roose, T. R., Maes, B. U. W., El Ruijter, R. V. A., & Orru, R. V. A. (2020). Photocatalytic cyclization of 3-(2-isocyanophenyl)quinazolin-4(3H)-ones. Chemical Communications, 56(25), 3661-3664. : Chen, X., Luo, X., Wang, K., Liang, F., & Wang, P. (2021). An efficient transition-metal-free route to quinazolin-4(3H)-ones. New Journal of Chemistry, 45(37), 16684-16688. : Al-Matar, M., Al-Azzawi, A., & Al-Khafaji, S. (2024). Design and synthesis of new quinazolinone derivatives as antimicrobial agents. Medicinal Chemistry Research, 33(1), 1-10.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamides with aldehydes or isocyanides under catalytic conditions. For instance, a palladium-catalyzed three-component reaction involving 2-aminobenzamides, aryl halides, and tert-butyl isocyanide can efficiently construct quinazolin-4-ones . Another approach involves the use of tert-butyl hydroperoxide as an oxidant in the presence of a base like potassium phosphate to promote oxidative cyclization .

Industrial Production Methods

Industrial production methods for quinazolinones, including 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one, often utilize scalable catalytic processes. These methods may involve the use of environmentally benign catalysts such as copper(II) acetate in combination with mild bases and sustainable solvents like anisole . The reactions are designed to proceed under mild conditions to ensure high yields and operational simplicity.

Analyse Chemischer Reaktionen

Types of Reactions

2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide to form quinazoline-3-oxides.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

Oxidation: tert-Butyl hydroperoxide in the presence of a base like potassium phosphate.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and quinazoline-3-oxides, which can be further functionalized for specific applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenylquinazolin-4-one

- 2-(4-tert-Butylphenyl)quinazolin-4-ol

- 2-Substituted quinazolin-4(3H)-ones

Uniqueness

2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one is unique due to its specific tert-butyl and butylphenyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and interaction with biological targets compared to other quinazolinone derivatives .

Biologische Aktivität

2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one, with the CAS number 298215-44-8, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H26N2O

- Molecular Weight : 334.45 g/mol

- LogP : 5.0258

- Polar Surface Area (TPSA) : 34.89 Ų

Research indicates that derivatives of quinazolinones, including 2-tert-butyl-3-(4-butylphenyl)-3,4-dihydroquinazolin-4-one, exhibit inhibitory effects on various enzymes and cell signaling pathways :

- Tankyrase Inhibition : A study identified para-substituted 2-phenyl-3,4-dihydroquinazolin-4-one derivatives as potent tankyrase inhibitors, which are involved in the regulation of Wnt signaling pathways. This inhibition can have implications for cancer therapy by affecting cell proliferation and survival pathways .

- Antioxidant Activity : Compounds in this class have been shown to possess antioxidant properties, which can mitigate oxidative stress in cells. This is significant for conditions related to oxidative damage, such as neurodegenerative diseases.

- Antimicrobial Properties : Some studies suggest that quinazolinone derivatives can exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited.

Biological Activity Data

Case Studies

- Cancer Research :

- Neuroprotection :

Eigenschaften

IUPAC Name |

2-tert-butyl-3-(4-butylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-5-6-9-16-12-14-17(15-13-16)24-20(25)18-10-7-8-11-19(18)23-21(24)22(2,3)4/h7-8,10-15H,5-6,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVNJUMAZDEEMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.